Cas no 945761-94-4 (7-Iodo-1H-indazole)

7-Iodo-1H-indazole structure
7-Iodo-1H-indazole structure
Nome del prodotto:7-Iodo-1H-indazole
Numero CAS:945761-94-4
MF:C7H5IN2
MW:244.032473325729
MDL:MFCD09263215
CID:796842
PubChem ID:16726525

7-Iodo-1H-indazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Iodo-1H-indazole
    • 1H-Indazole, 7-iodo -
    • 7-IODO (1H)INDAZOLE
    • 1H-INDAZOLE,7-IODO
    • INDAZOLE,7-IODO
    • 7-Iodoindazole
    • 7-iodo-2H-indazole
    • 1h-indazole,7-iodo-
    • PubChem20887
    • BCP26685
    • BDBM50271276
    • PB12605
    • FCH3680729
    • AX8158924
    • AB0037521
    • Y4807
    • 7-Iodo-1H-indazole (ACI)
    • AS-40784
    • CS-0050017
    • DTXSID40587385
    • SCHEMBL12930782
    • AKOS015853743
    • VMB76194
    • SY098815
    • CHEMBL510569
    • MFCD09263215
    • G11318
    • 945761-94-4
    • J-519274
    • MDL: MFCD09263215
    • Inchi: 1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
    • Chiave InChI: JBCFWHAFVDMAEU-UHFFFAOYSA-N
    • Sorrisi: IC1C2=C(C=NN2)C=CC=1

Proprietà calcolate

  • Massa esatta: 243.95000
  • Massa monoisotopica: 243.94975g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 129
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.7
  • XLogP3: 2.2

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 2.1±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 358.2±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 170.4±20.4 °C
  • Indice di rifrazione: 1.787
  • PSA: 28.68000
  • LogP: 2.16750
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

7-Iodo-1H-indazole Informazioni sulla sicurezza

7-Iodo-1H-indazole Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Iodo-1H-indazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NK107-50mg
7-Iodo-1H-indazole
945761-94-4 97%
50mg
109.0CNY 2021-07-14
eNovation Chemicals LLC
Y1125419-5g
7-Iodo-1H-indazole
945761-94-4 95%
5g
$500 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0339-5g
7-Iodo-1H-indazole
945761-94-4 98%
5g
¥3934.77 2025-01-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NK107-1g
7-Iodo-1H-indazole
945761-94-4 97%
1g
865.0CNY 2021-07-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03681-500MG
7-iodo-1H-indazole
945761-94-4 97%
500MG
¥ 495.00 2023-04-12
eNovation Chemicals LLC
Y0997441-10g
7-Iodo (1H)indazole
945761-94-4 95%
10g
$780 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158924-250mg
7-Iodo-1H-indazole
945761-94-4 97%
250mg
¥158.0 2024-04-17
TRC
I719638-100mg
7-Iodo-1H-indazole
945761-94-4
100mg
$ 70.00 2022-06-04
TRC
I719638-500mg
7-Iodo-1H-indazole
945761-94-4
500mg
$ 295.00 2022-06-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD158924-5g
7-Iodo-1H-indazole
945761-94-4 97%
5g
¥1355.0 2024-04-17

7-Iodo-1H-indazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ;  -5 - 0 °C; 30 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  -5 - 0 °C; 30 min, -5 - 0 °C; 1 h, -5 - 0 °C
Riferimento
Nitrogen-containing heterocyclic compound, pharmaceutical composition, and application in preparation of drug for treating and/or preventing disease or symptom affected by SSTR4 activation and drug for treating and/or preventing pain
, China, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  30 min, rt; 1 h, rt; rt → 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  20 - 30 min, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  0 - 5 °C; 30 min, 0 - 5 °C
Riferimento
Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid ,  Potassium iodide Solvents: Water ;  0 °C
Riferimento
Efficient synthesis of 7-substituted or 3,7-disubstituted 1H-indazoles
Cottyn, Betty; Vichard, Dominique; Terrier, Francois; Nioche, Pierre; Raman, C. S., Synlett, 2007, (8), 1203-1206

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  cooled
1.2 Reagents: Sodium nitrite Solvents: Water ;  cooled; 40 min, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  2 h, rt
Riferimento
Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile
Cottyn, Betty; Acher, Francine; Ramassamy, Booma; Alvey, Luke; Lepoivre, Michel; et al, Bioorganic & Medicinal Chemistry, 2008, 16(11), 5962-5973

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  rt; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 12 h, rt
Riferimento
Synthesis and molecular modeling studies of N'-hydroxyindazolecarboximidamides as novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors
Lee, Dong-Ho; Lee, Joo-Youn; Jeong, Jieun; Kim, Miok; Lee, Kyung Won; et al, Molecules, 2017, 22(11),

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  rt; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  rt; 2 h, rt
Riferimento
Preparation of N'-hydroxyindazole carboxyimidamide derivatives for treatment of cancer
, Korea, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Potassium iodide ;  0 - 5 °C
Riferimento
Synthesis of novel 7-alkynylindazole derivatives: molecular and crystal structure of 7-(pent-1-ynyl)-1H-indazole
Soodamani, Venugopal; Sekar, Ranjith; Nayakanti, Devanna; Josyula, Ramanatham, Journal of Chemical Research, 2014, 38(1), 12-15

7-Iodo-1H-indazole Raw materials

7-Iodo-1H-indazole Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:945761-94-4)7-Iodo-1H-indazole
A11088
Purezza:99%
Quantità:5g
Prezzo ($):256.0